L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine is a peptide compound composed of five amino acids: proline, tyrosine, tryptophan, methionine, and glutamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may bind to cell surface receptors, triggering intracellular signaling cascades that influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine: Similar in structure but contains threonine instead of methionine and glutamine.
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamide: Contains phenylalanine instead of methionine and glutamine.
Uniqueness
L-Prolyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine and glutamine residues may confer unique reactivity and interactions compared to similar peptides.
Eigenschaften
CAS-Nummer |
205869-47-2 |
---|---|
Molekularformel |
C35H45N7O8S |
Molekulargewicht |
723.8 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H45N7O8S/c1-51-16-14-26(32(46)40-27(35(49)50)12-13-30(36)44)39-34(48)29(18-21-19-38-24-6-3-2-5-23(21)24)42-33(47)28(17-20-8-10-22(43)11-9-20)41-31(45)25-7-4-15-37-25/h2-3,5-6,8-11,19,25-29,37-38,43H,4,7,12-18H2,1H3,(H2,36,44)(H,39,48)(H,40,46)(H,41,45)(H,42,47)(H,49,50)/t25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
GNTWZTCEMAMWQW-ZIUUJSQJSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4 |
Kanonische SMILES |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.